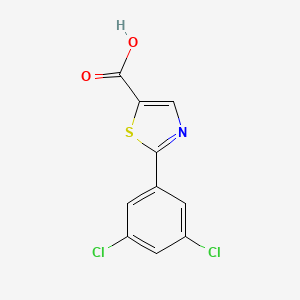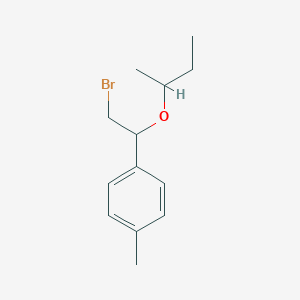![molecular formula C36H46O4 B13640588 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde is an organic compound characterized by the presence of formyl groups attached to a phenyl ring, which is further substituted with dioctoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the formylation of a dioctoxy-substituted phenyl ring using reagents such as Vilsmeier-Haack reagent or other formylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mécanisme D'action
The mechanism by which 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its formyl and dioctoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Diformyldiphenyl ether
- 4,4’-Oxydibenzaldehyde
- Bis(4-formylphenyl) ether
Uniqueness
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde is unique due to the presence of dioctoxy groups, which impart distinct physical and chemical properties. These groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C36H46O4 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C36H46O4/c1-3-5-7-9-11-13-23-39-35-25-34(32-21-17-30(28-38)18-22-32)36(40-24-14-12-10-8-6-4-2)26-33(35)31-19-15-29(27-37)16-20-31/h15-22,25-28H,3-14,23-24H2,1-2H3 |
Clé InChI |
MMBHPXQDVDPXNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCCCC)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)



![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)

![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)



